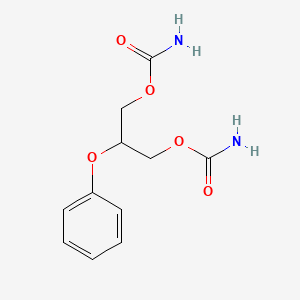

1,3-Propanediol, 2-phenoxy-, dicarbamate

Description

Structure

3D Structure

Properties

CAS No. |

25451-16-5 |

|---|---|

Molecular Formula |

C11H14N2O5 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

(3-carbamoyloxy-2-phenoxypropyl) carbamate |

InChI |

InChI=1S/C11H14N2O5/c12-10(14)16-6-9(7-17-11(13)15)18-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15) |

InChI Key |

YCYZGSQKMQDBBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(COC(=O)N)COC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1,3-Propanediol (B51772), 2-phenoxy-, dicarbamate

The traditional synthesis of this compound is conceptually a two-stage process: the formation of the ether linkage to create the diol precursor, followed by dicarbamoylation.

Stage 1: Synthesis of 2-Phenoxy-1,3-propanediol

An established method for forming the key 2-phenoxy-1,3-propanediol intermediate is through a variation of the Williamson ether synthesis. This involves the reaction of a glycerol-derived substrate with phenol (B47542). A common starting material is 3-chloro-1,2-propanediol, which reacts with sodium phenoxide (generated from phenol and a base like sodium hydroxide). The phenoxide ion acts as a nucleophile, displacing the chloride to form the desired ether linkage.

An alternative route starts with glycidol (B123203) (2,3-epoxy-1-propanol). The epoxide ring is opened by the nucleophilic attack of phenoxide. This reaction typically occurs under basic or acidic conditions and results in the formation of 1-phenoxy-2,3-propanediol. Isomerization or starting with an alternative glycerol (B35011) derivative is required to obtain the desired 2-phenoxy-1,3-propanediol.

Stage 2: Dicarbamation of 2-Phenoxy-1,3-propanediol

Once the diol intermediate is obtained, the two hydroxyl groups are converted to carbamates. The classical and most direct method involves the use of highly reactive and toxic phosgene (B1210022) (COCl₂). The diol is treated with phosgene to form an intermediate bis-chloroformate, which is then reacted with ammonia (B1221849) to yield the final dicarbamate. google.com

Another established pathway involves the reaction of the diol with isocyanic acid (HNCO) or a salt such as sodium cyanate (B1221674) in the presence of an acid catalyst. This method avoids the use of phosgene but requires careful control of reaction conditions.

| Stage | Method | Key Reactants | General Conditions | Key Considerations |

|---|---|---|---|---|

| 1. Diol Synthesis | Williamson Ether Synthesis | 3-chloro-1,2-propanediol, Phenol, Base (e.g., NaOH) | Heated in a suitable solvent | Potential for side reactions; regioselectivity. |

| Epoxide Ring Opening | Glycidol, Phenol, Catalyst (acid or base) | Controlled temperature | Yields 1-phenoxy isomer primarily; requires further steps. | |

| 2. Dicarbamation | Phosgene Method | 2-phenoxy-1,3-propanediol, Phosgene (COCl₂), Ammonia (NH₃) | Two steps, often at low temperatures | High toxicity of phosgene. google.com |

| Cyanate Method | 2-phenoxy-1,3-propanediol, Sodium Cyanate (NaOCN), Acid | Aqueous or organic solvent | Less hazardous than phosgene. |

Recent Advancements in Phenprobamate (B1216133) Synthesis

Modern synthetic chemistry has focused on developing safer and more efficient methods for carbamate (B1207046) synthesis, moving away from hazardous reagents like phosgene. These advancements are directly applicable to the synthesis of 1,3-Propanediol, 2-phenoxy-, dicarbamate.

Catalytic approaches using greener carbonyl sources are at the forefront of this development. One such advancement is the use of urea (B33335) as a carbonyl source. In this method, a diol can be reacted with excess urea in the presence of a suitable catalyst, such as mixed metal oxides (e.g., TiO₂–Cr₂O₃/SiO₂) or zinc-based catalysts, to form carbamates. rsc.orgresearchgate.net This reaction proceeds via the alcoholysis of urea, releasing ammonia as a byproduct and offering a much safer alternative to phosgene. rsc.orgresearchgate.net

Another innovative approach is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as environmentally benign carbonylating agents. Zirconium(IV)-based catalysts have shown effectiveness in promoting the reaction between alcohols and dialkyl carbonates to form carbamates. acs.org These methods often require higher temperatures but are part of a broader effort to replace phosgene-based chemistry. acs.orgeurekaselect.com

| Feature | Traditional Phosgene Method | Advanced Catalytic Methods (Urea/DMC) |

|---|---|---|

| Carbonyl Source | Phosgene (COCl₂) | Urea, Dimethyl Carbonate (DMC) |

| Toxicity/Hazard | Extremely high | Low |

| Byproducts | HCl | Ammonia (from urea), Methanol (from DMC) |

| Reaction Type | Stoichiometric | Catalytic |

| Conditions | Often cryogenic, requires careful handling | Typically elevated temperatures |

Stereoselective Synthesis Approaches for Phenprobamate and its Analogues

The central carbon atom of the propanediol (B1597323) backbone (C2), which bears the phenoxy group, is a stereocenter. Consequently, this compound exists as a pair of enantiomers. The synthesis of single enantiomers is of high importance as different stereoisomers can have distinct biological activities. Stereoselective synthesis focuses on producing the chiral 2-phenoxy-1,3-propanediol intermediate.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, the synthesis can begin with (R)- or (S)-glycidol or (R)- or (S)-3-chloro-1,2-propanediol, which are commercially available. The reaction with sodium phenoxide proceeds via an Sₙ2 mechanism, which inverts the stereochemistry at one center while establishing the chiral diol precursor with a predictable configuration.

Asymmetric Catalysis: Another strategy is the asymmetric reduction of a prochiral precursor, such as 2-phenoxy-1,3-propanedial or a related β-hydroxyketone. The use of chiral reducing agents or catalysts, such as those used in Evans-Saksena or Narasaka-Prasad reductions, can produce the syn- or anti-1,3-diol with high diastereoselectivity and enantioselectivity. wikipedia.org

Kinetic Resolution: This method involves the separation of a racemic mixture of 2-phenoxy-1,3-propanediol. An enzyme or a chiral catalyst is used to selectively react with one enantiomer faster than the other, allowing the unreacted enantiomer to be recovered in an enantiomerically enriched form.

Derivatization Strategies for Structural Modification of Phenprobamate

Structural modification of this compound can be achieved by targeting its main functional components: the aromatic phenoxy ring and the carbamate groups. Such derivatization is crucial for structure-activity relationship (SAR) studies.

Modification of the Phenyl Ring: The aromatic ring is susceptible to electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), or Friedel-Crafts alkylation/acylation can introduce a wide variety of substituents at the ortho and para positions of the phenoxy group.

Modification of the Carbamate Groups: The N-H bonds of the primary carbamate groups can be functionalized. N-alkylation or N-acylation can be performed to introduce alkyl or acyl groups, leading to secondary or tertiary carbamates and amides, respectively. This can significantly alter the hydrogen bonding capacity and polarity of the molecule.

| Reaction Site | Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenoxy group |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted phenoxy group | |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted phenoxy group | |

| Carbamate Nitrogen | N-Alkylation | Alkyl halide, Base | N-alkyl carbamate |

| N-Acylation | Acyl chloride, Base | N-acyl carbamate |

Green Chemistry Principles in Phenprobamate Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. scielo.brnih.gov

Waste Prevention: Shifting from stoichiometric reagents (like in the phosgene method) to catalytic routes (using urea or DMC) improves atom economy and reduces inorganic salt waste. rsc.orgacs.org

Safer Chemicals: The most significant green improvement is the replacement of highly toxic and hazardous phosgene with safer alternatives like urea or dimethyl carbonate. ionike.comresearchgate.netgoogle.com This minimizes the risk of accidental exposure and environmental contamination.

Catalysis: The use of recyclable heterogeneous or homogeneous catalysts in place of stoichiometric reagents is a core principle. Catalytic processes reduce waste and can often operate under milder conditions. rsc.orgacs.org

Use of Renewable Feedstocks: The 1,3-propanediol backbone is a target for biosynthesis. While the phenoxy group is derived from petroleum, the three-carbon chain could potentially be sourced from bio-derived glycerol, a major byproduct of the biodiesel industry. Fermentation routes using engineered microorganisms can convert glycerol into 1,3-propanediol, offering a renewable starting point for the synthesis of related diols.

By integrating these principles, the synthesis can be redesigned to be more sustainable, safer, and more efficient, aligning with the modern imperatives of the chemical industry. scielo.br

Molecular Mechanisms of Action Preclinical Focus

Modulation of Neurotransmitter Systems by Phenprobamate (B1216133) in Preclinical Models

Preclinical research indicates that the primary mechanism of action for phenprobamate involves the significant modulation of major neurotransmitter systems within the central nervous system (CNS). patsnap.com Its pharmacological effects are believed to stem from its ability to enhance inhibitory neurotransmission while potentially reducing excitatory signals, leading to a net decrease in neuronal excitability. patsnap.compatsnap.com

The principal mechanism through which phenprobamate exerts its effects is the potentiation of the gamma-aminobutyric acid (GABA) system, the chief inhibitory neurotransmitter network in the CNS. patsnap.compatsnap.com Preclinical evidence suggests that phenprobamate functions as a positive allosteric modulator of GABA-A receptors. patsnap.com

The interaction follows a multi-step process:

Phenprobamate is understood to bind to an allosteric site on the GABA-A receptor complex, which is distinct from the GABA binding site itself.

This binding event is thought to induce a conformational change in the receptor, increasing its affinity for GABA.

When GABA subsequently binds to the receptor, it triggers the opening of an integrated chloride ion (Cl-) channel. patsnap.com

The potentiation by phenprobamate leads to an enhanced influx of chloride ions into the neuron. patsnap.com

This enhancement of GABAergic inhibition is central to the compound's observed muscle relaxant and anxiolytic properties in preclinical models. patsnap.com The mechanism is considered to be similar to that of meprobamate, which has also been demonstrated to have barbiturate-like activity at GABA-A receptors. wikipedia.orgnih.gov

Table 1: Proposed Mechanism of Phenprobamate Action at the GABA-A Receptor

| Step | Action | Consequence |

|---|---|---|

| 1 | Phenprobamate binds to an allosteric site on the GABA-A receptor. | Induces a conformational change in the receptor protein. |

| 2 | The receptor's affinity for the GABA neurotransmitter is increased. | GABA binds more effectively to its primary site. |

| 3 | The integrated chloride (Cl-) ion channel opens for a longer duration or more frequently. | Enhanced influx of negatively charged chloride ions. patsnap.com |

| 4 | The neuron's internal membrane potential becomes more negative (hyperpolarization). | Increased inhibition of the postsynaptic neuron. patsnap.com |

| 5 | The neuron is less likely to reach the threshold for firing an action potential. | Reduced overall excitability in the central nervous system. patsnap.com |

In addition to its primary effects on the GABAergic system, some preclinical evidence suggests that phenprobamate may also modulate glutamatergic neurotransmission. patsnap.com Glutamate is the principal excitatory neurotransmitter in the CNS, and its excessive activity can lead to increased neuronal excitability. patsnap.com

Preclinical Receptor Binding Assays

Preclinical receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. nih.gov These assays typically utilize a radiolabeled ligand known to bind with high affinity to the target receptor. In a competitive binding assay, the ability of the unlabeled test compound (e.g., phenprobamate) to displace the radioligand from the receptor is measured across a range of concentrations.

For phenprobamate, such assays would be critical to quantify its binding affinity for the GABA-A receptor. In a hypothetical assay using a preparation of rodent cortical membranes and a radiolabeled GABA-A receptor ligand (like [3H]muscimol or [3H]flunitrazepam), the concentration of phenprobamate required to inhibit 50% of the specific binding of the radioligand (IC50) would be determined. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the intrinsic affinity of the compound for the receptor. Based on its mechanism as a positive allosteric modulator, phenprobamate would be expected to demonstrate specific, saturable binding at a site on the GABA-A receptor complex.

Table 2: Representative Data from a Hypothetical Preclinical Receptor Binding Assay

| Assay Type | Target Receptor | Radioligand | Test Compound | Measured Parameter | Hypothetical Value | Interpretation |

|---|---|---|---|---|---|---|

| Competitive Binding | GABA-A | [3H]Flunitrazepam | Phenprobamate | IC50 | 5 µM | Concentration of phenprobamate that displaces 50% of the radioligand. |

| Affinity Calculation | GABA-A | [3H]Flunitrazepam | Phenprobamate | Ki | 2.8 µM | Indicates a moderate affinity of phenprobamate for the benzodiazepine (B76468) binding site on the GABA-A receptor. |

Preclinical Enzyme Inhibition Studies

Preclinical enzyme inhibition studies are conducted to determine if a compound directly inhibits the activity of specific enzymes. Such interactions can be crucial for understanding a compound's full pharmacological profile and potential metabolic interactions. These studies often involve incubating the compound with a purified enzyme and its substrate to measure any change in the rate of product formation. researchgate.netmdpi.com

Specific preclinical studies detailing a direct enzyme inhibition profile for phenprobamate are not extensively reported in the reviewed literature. Investigations would typically focus on enzymes relevant to its metabolism or the metabolism of co-administered drugs, such as various cytochrome P450 (CYP) isoforms. While phenprobamate is known to be metabolized, studies focusing on its potential as an inhibitor of these or other enzymes (e.g., enzymes involved in neurotransmitter degradation like GABA transaminase) would be necessary to fully characterize its molecular mechanism and interaction profile.

Neurobiological Investigations in in vitro and Animal Models

The effects of phenprobamate on complex neuronal circuits are investigated in various in vitro and in vivo preclinical models. These studies aim to bridge the gap between molecular interactions at the receptor level and the resulting physiological effects, such as muscle relaxation.

A key neurobiological finding from preclinical animal models is that phenprobamate acts as an inhibitor of polysynaptic reflexes within the spinal cord. patsnap.com This action is believed to be a primary contributor to its skeletal muscle relaxant properties. patsnap.com

Polysynaptic reflexes, which involve multiple interneurons between the sensory input and motor output, are crucial for maintaining muscle tone and coordinating movement. The mechanism of phenprobamate is thought to be similar to that of meprobamate, which has been shown to preferentially depress these complex polysynaptic pathways over simpler monosynaptic reflexes (which lack interneurons). nih.gov This preferential action on spinal interneurons is thought to be mediated by the potentiation of GABAergic inhibition, effectively dampening the transmission of nerve signals through these reflex arcs and leading to a reduction in muscle spasms and tension. patsnap.com Studies in spinal cat models have demonstrated that related compounds can depress both flexor and extensor reflexes, suggesting a general depressant effect on excitatory synaptic transmission within the spinal cord. nih.gov

Table 3: Comparative Effects on Spinal Reflexes in Preclinical Models

| Reflex Type | Neuronal Circuit | Typical Function | Effect of Phenprobamate/Related Carbamates |

|---|---|---|---|

| Monosynaptic | Direct connection between sensory and motor neuron. | Stretch reflex (e.g., knee-jerk). | Less sensitive; depression observed at higher doses. nih.gov |

| Polysynaptic | One or more interneurons between sensory and motor neuron. | Complex withdrawal reflexes, maintenance of muscle tone. | Preferentially and potently inhibited. patsnap.com |

Comparative Analysis of Phenprobamate's Mechanistic Profile with Structurally Related Compounds (e.g., Meprobamate)

Phenprobamate, chemically known as 1,3-Propanediol (B51772), 2-phenoxy-, dicarbamate, belongs to the carbamate (B1207046) class of compounds. patsnap.com Its pharmacological profile as a centrally acting skeletal muscle relaxant with anxiolytic and sedative properties necessitates a comparative analysis with structurally similar compounds to elucidate the nuances of its molecular action. nbinno.comwikipedia.org The most relevant compound for such a comparison is Meprobamate, another carbamate derivative that was widely used as an anxiolytic. drugbank.compatsnap.com While both compounds share a primary mechanism of action centered on the potentiation of γ-aminobutyric acid (GABA) neurotransmission, preclinical studies reveal distinct differences in the specifics of their interaction with the GABA-A receptor complex. patsnap.compatsnap.com

Despite these fundamental similarities, a more detailed examination of preclinical data reveals a more complex and barbiturate-like profile for Meprobamate. nih.govwikipedia.org A key distinction is Meprobamate's capacity for direct gating of the GABA-A receptor. wikipedia.org It has the ability to activate the receptor's chloride channel even in the absence of GABA, an action characteristic of barbiturates. wikipedia.org This property is not as clearly established for Phenprobamate, for which the primary described mechanism is the potentiation of GABA's effects. nbinno.compatsnap.com

Furthermore, research into Meprobamate has identified specific interactions with different GABA-A receptor subunit compositions. nih.gov For instance, its ability to enhance GABA-mediated currents has been observed across all α subunit isoforms (α1-6), with the most significant effect seen in receptors containing the α5 subunit. nih.gov Meprobamate also demonstrates activity at extrasynaptic GABA-A receptors, such as the α4β3δ subtype, which it can directly gate with an efficacy comparable to GABA itself. nih.gov Such detailed subunit-specific data for Phenprobamate is less extensively documented.

Secondary mechanisms may also contribute to the differential profiles of these compounds. While less established, some evidence suggests Phenprobamate may have an inhibitory effect on glutamatergic systems, which would complement its GABAergic action by reducing excitatory neurotransmission. patsnap.com Meprobamate, on the other hand, has been identified as a potent adenosine (B11128) reuptake inhibitor. wikipedia.org

Interactive Data Table: Comparative Mechanistic Profile

| Feature | Phenprobamate (1,3-Propanediol, 2-phenoxy-, dicarbamate) | Meprobamate |

| Primary Molecular Target | GABA-A Receptor nbinno.compatsnap.com | GABA-A Receptor drugbank.compatsnap.com |

| Primary Mechanism | Positive Allosteric Modulator; enhances GABAergic activity. patsnap.com | Positive Allosteric Modulator; enhances GABAergic activity. drugbank.comguidetopharmacology.org |

| Direct Receptor Gating | Not clearly established; primarily described as potentiating GABA. nbinno.compatsnap.com | Yes; demonstrates barbiturate-like ability to activate the receptor in the absence of GABA. nih.govwikipedia.org |

| Spinal Cord Action | Inhibition of polysynaptic reflexes. patsnap.com | Depression of polysynaptic reflexes. patsnap.com |

| Known Subunit Specificity | Not extensively detailed in available research. | Modulates all α subunits (1-6), with the largest effect on α5-containing receptors; acts on extrasynaptic δ-containing receptors. nih.gov |

| Other Potential Mechanisms | Possible inhibition of glutamatergic systems. patsnap.com | Potent adenosine reuptake inhibitor. wikipedia.org |

Structure Activity Relationship Sar Studies

Methodologies for Structure-Activity Relationship Elucidation in Felbamate (B1672329) Analogues

The elucidation of SAR in felbamate and related carbamate (B1207046) anticonvulsants has relied on a synergistic combination of experimental testing and advanced computational modeling.

Experimental SAR approaches for felbamate analogues have traditionally involved the synthesis of a series of structurally related compounds followed by evaluation of their anticonvulsant activity in standardized preclinical models. These models include the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (s.c. PTZ) tests in rodents, which assess a compound's ability to prevent seizure spread and elevate seizure threshold, respectively. drugbank.com Felbamate itself shows a broad range of activity in these models. drugbank.comnih.gov By systematically modifying specific parts of the felbamate scaffold—such as the phenyl ring, the propanediol (B1597323) backbone, or the carbamate moieties—and observing the resulting changes in potency and efficacy, researchers can infer the importance of these structural elements. For example, the synthesis and testing of analogues with different substituents on the phenyl ring would reveal the influence of electronic and steric factors on activity.

Computational methods have become indispensable for dissecting the complex SAR of carbamate anticonvulsants. Quantitative Structure-Activity Relationship (QSAR) studies, in particular, have been instrumental. nih.gov A significant QSAR study involving 46 different carbamate drugs, including felbamate, utilized quantum and classical mechanics calculations to define their molecular structures. nih.gov Using statistical methods like principal component analysis and multiple linear regression, this research identified crucial structural descriptors that directly correlate with the biological activity of the carbamate family. nih.gov Such models allow for the prediction of the anticonvulsant activity of novel, unsynthesized carbamate analogues with a high degree of accuracy (85-90%), thereby guiding synthetic efforts toward more promising candidates. nih.gov These computational approaches enable a more rational design of drugs by predicting how structural changes will impact biological function.

Identification of Key Pharmacophoric Elements and Structural Motifs for Preclinical Activity

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups required for biological activity. For anticonvulsant carbamates like felbamate, several key pharmacophoric elements have been identified through computational studies. nih.govgpatindia.com

The essential features for anticonvulsant activity in this class include:

Aromatic Ring: A phenyl group or other aromatic system is a common feature, contributing to receptor binding.

Hydrogen Bond Acceptor/Donor Unit: The carbamate groups (-O-CO-NH2) are critical. The carbonyl oxygen acts as a hydrogen bond acceptor, and the -NH2 group serves as a hydrogen bond donor. The presence of a free amino group, often within an amide structure as in felbamate, is a recurring motif in many second and third-generation anticonvulsants. researchgate.net

Electron Donor Atom: A key feature in general anticonvulsant pharmacophores is an electron donor atom, which in felbamate can be attributed to the oxygen and nitrogen atoms of the carbamate groups. researchgate.net

A computational QSAR study identified five key structural descriptors that are directly related to the bioactivity of the carbamate family. nih.gov While the specific descriptors from the primary literature are highly technical, their implications for the pharmacophore are clear: specific electronic and steric properties are paramount for activity.

Impact of Substituent Modifications on Preclinical Pharmacological Profiles

Based on computational QSAR modeling of felbamate and its analogues, specific structural modifications have been correlated with changes in anticonvulsant activity. nih.govgpatindia.com These findings provide a roadmap for optimizing the pharmacological profile of this chemical class.

Key SAR findings include:

Substituent Volume: There is an optimal volume for substituents. Excessively large substituents can decrease activity by preventing the molecule from fitting correctly into its binding site, whereas very small substituents may not be sufficient to make all the necessary contacts for a strong interaction. gpatindia.com

Charge on Carbamate Nitrogen: The electronic properties of the carbamate moiety are critical. A small negative partial charge on the nitrogen atom is considered crucial for a positive biological effect, highlighting the importance of the electronic environment of this group. gpatindia.com

Bond Length: The length of the C-2 – O-4 bond (referring to the bond between the central carbon of the propanediol backbone and the phenoxy oxygen) has been shown to affect the molecule's ability to dock at its target site. gpatindia.com

Table 1: Impact of Structural Modifications on Preclinical Activity of Felbamate Analogues

| Structural Parameter | Modification | Impact on Preclinical Activity | Rationale |

|---|---|---|---|

| Substituent Volume | Increase beyond optimum | Decrease | Steric hindrance at the binding site. gpatindia.com |

| Decrease below optimum | Decrease | Incomplete interaction with all receptor regions. gpatindia.com | |

| Molecular Dipole Moment | Reduction | Increase | Improved bioavailability or receptor interaction. gpatindia.com |

| Carbamate Nitrogen | Alteration of electronics | Modulated | A small negative partial charge is optimal for activity. gpatindia.com |

| C2-O(phenoxy) Bond | Alteration of length | Modulated | Affects the overall conformation and fit at the target site. gpatindia.com |

Conformational Analysis and its Correlation with Preclinical Biological Activity

The three-dimensional shape, or conformation, of a drug molecule is critical as it dictates how the molecule can interact with its biological target. For felbamate, conformational analysis has been performed using single-crystal X-ray crystallography. researchgate.net

These studies have revealed that in the crystalline state, the felbamate molecule adopts an extended conformation with respect to the phenyl ring. researchgate.net This extended shape may be the bioactive conformation, the specific spatial arrangement the molecule must adopt to bind effectively to its target, which is believed to be the glycine-binding site of the NMDA receptor. drugbank.comnih.govnih.gov The molecule's stereochemistry and its preference for this extended conformation suggest that its mechanism of action likely differs from that of classical anticonvulsants that have more compact structures. researchgate.net The rigidity or flexibility of the propanediol backbone and the rotational freedom of the phenyl and carbamate groups are key determinants of the accessible conformations and, consequently, the biological activity.

Preclinical Pharmacokinetics and Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations in Preclinical Animal Models

Preclinical ADME studies for Phenprobamate (B1216133) have been conducted to characterize its journey through the biological system. These investigations are crucial for establishing a foundational understanding of the compound's disposition.

The metabolism of Phenprobamate has been shown to proceed through two primary pathways in preclinical models. wikipedia.org One significant route is the oxidative degradation of the carbamate (B1207046) group. wikipedia.org This process involves the enzymatic breakdown of the carbamate functional group, a key structural feature of Phenprobamate.

Another major metabolic transformation is the ortho-hydroxylation of the benzene (B151609) ring. wikipedia.org This reaction introduces a hydroxyl group onto the aromatic ring of the Phenprobamate molecule. A specific metabolite resulting from this pathway, 3-hydroxy-phenprobamate, has been successfully isolated and identified in the urine of both dogs and humans following oral administration of the parent drug.

The biotransformation of Phenprobamate is mediated by specific enzyme systems within the body. The oxidative metabolic pathways, including the degradation of the carbamate group and the hydroxylation of the benzene ring, are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. While the involvement of CYP450 is established, the specific isoforms that play a predominant role in Phenprobamate metabolism have not been extensively detailed in the available preclinical literature.

Pharmacokinetic Parameters in Preclinical Species (e.g., Half-Life, Systemic Exposure, Clearance)

Pharmacokinetic studies in preclinical species are vital for determining key parameters that describe the drug's behavior over time. In a study conducted in Sprague-Dawley rats, the systemic exposure to Phenprobamate was evaluated following both oral and intraperitoneal administration. nih.gov

The area under the curve (AUC), a measure of total drug exposure, was determined to be 146.56 ± 31.77 µg·hr/mL for a morning oral dose and 111.31 ± 21.32 µg·hr/mL for an evening oral dose, indicating a potential time-dependent absorption. nih.gov Following intraperitoneal administration, the AUCs were 179.89 ± 37.50 µg·hr/mL and 185.58 ± 28.51 µg·hr/mL for morning and evening doses, respectively. nih.gov While this study provides valuable data on systemic exposure in rats, specific details regarding the half-life and clearance of Phenprobamate in this or other preclinical species are not extensively documented in the currently available scientific literature. For reference, the elimination half-life in humans has been reported to be between 5 and 8 hours. wikipedia.org

Pharmacokinetic Parameters of Phenprobamate in Rats

| Administration Route | Time of Dose | AUC (µg·hr/mL) |

|---|---|---|

| Oral | Morning (0900 hr) | 146.56 ± 31.77 |

| Oral | Evening (2100 hr) | 111.31 ± 21.32 |

| Intraperitoneal | Morning | 179.89 ± 37.50 |

| Intraperitoneal | Evening | 185.58 ± 28.51 |

Tissue Distribution Studies in Animal Models

Information regarding specific tissue distribution studies for Phenprobamate in preclinical animal models is limited in the publicly available scientific literature. Such studies are essential to understand where the drug accumulates in the body, which can have implications for both its efficacy and potential toxicity. These studies typically involve administering the drug to animals and then measuring its concentration in various organs and tissues at different time points. Without such data for Phenprobamate, a complete picture of its disposition remains to be fully elucidated.

Prodrug Design Strategies for Phenprobamate Derivatives

Prodrug design is a common strategy employed in pharmaceutical development to overcome undesirable properties of a parent drug molecule, such as poor solubility, low bioavailability, or rapid metabolism. nih.govpatsnap.comnih.gov This approach involves chemically modifying the active drug to create an inactive or less active derivative (the prodrug) that, after administration, is converted back to the active parent compound within the body. patsnap.com

For a compound like Phenprobamate, prodrug strategies could theoretically be employed to enhance its pharmacokinetic profile. For instance, modifications to the carbamate or phenyl groups could be made to improve its absorption characteristics or to modulate its metabolic stability. dntb.gov.uanih.govnih.gov

One common approach is to attach a promoiety to the parent drug that increases its water solubility, which can be beneficial for oral absorption. nih.gov Another strategy involves creating more lipophilic prodrugs to enhance passage across biological membranes. mdpi.com The design of such prodrugs would need to ensure that the promoiety is efficiently cleaved in vivo to release the active Phenprobamate. patsnap.com

While the principles of prodrug design are well-established, and various chemical modifications have been successfully applied to other carbamate-containing drugs and central nervous system agents, specific examples of the synthesis and preclinical pharmacokinetic evaluation of Phenprobamate derivatives designed as prodrugs are not prominently featured in the existing scientific literature. mdpi.com

Enzyme-Activated Prodrug Systems in Preclinical Contexts

The concept of enzyme-activated prodrug systems involves the administration of an inactive or less active compound that is biotransformed by specific enzymes into a pharmacologically active metabolite. In the preclinical evaluation of 2-phenyl-1,3-propanediol (B123019) dicarbamate, its metabolism is not typically characterized as a classic prodrug system where an inactive molecule is converted to a primary active agent. Instead, the parent compound is itself active, and its hepatic metabolism leads to the formation of various metabolites, some of which are reactive intermediates. This process of enzymatic bioactivation is a critical area of investigation in preclinical pharmacokinetics.

The metabolic fate of 2-phenyl-1,3-propanediol dicarbamate is primarily hepatic, involving Phase I oxidative reactions predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using human liver microsomes have identified two key isoforms responsible for its metabolism: CYP3A4 and CYP2E1. nih.govnih.gov These enzymes catalyze the hydroxylation of the parent compound, leading to the formation of hydroxylated metabolites.

In addition to hydroxylation, another metabolic pathway involves the hydrolysis of one of the carbamate functional groups, resulting in a monocarbamate derivative. This monocarbamate metabolite can undergo further enzymatic transformation by alcohol dehydrogenase, leading to the formation of an aldehyde intermediate, 3-carbamoyl-2-phenylpropionaldehyde. This aldehyde is considered a key intermediate that can undergo further bioactivation. It exists in equilibrium with a cyclic hemiacetal, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one, which has been identified in the urine of individuals administered the parent compound. aesnet.org The formation of this cyclic compound may act as a stable reservoir for the reactive aldehyde. aesnet.org

A significant focus of preclinical research has been the hypothesis that the aldehyde intermediate can undergo a β-elimination reaction to form a highly reactive α,β-unsaturated aldehyde, 2-phenylpropenal (atropaldehyde). nih.gov This bioactivation pathway is of considerable interest as it generates an electrophilic species capable of interacting with cellular macromolecules. nih.gov The detoxification of this reactive metabolite can occur via conjugation with glutathione (B108866), a process that can be catalyzed by glutathione transferases. aesnet.org

The enzymatic pathways involved in the metabolism of 2-phenyl-1,3-propanediol dicarbamate are summarized in the tables below.

| Enzyme | Metabolic Role | Reference |

|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Catalyzes the hydroxylation of the parent compound. | nih.govnih.gov |

| Cytochrome P450 2E1 (CYP2E1) | Catalyzes the hydroxylation of the parent compound. | nih.govnih.gov |

| Alcohol Dehydrogenase | Converts the monocarbamate metabolite to an aldehyde intermediate. | |

| Glutathione Transferases | Catalyzes the conjugation of the reactive metabolite 2-phenylpropenal with glutathione. | aesnet.org |

| Metabolite | Precursor | Metabolic Pathway | Reference |

|---|---|---|---|

| p-hydroxyfelbamate | 2-phenyl-1,3-propanediol dicarbamate | Hydroxylation | nih.gov |

| 2-hydroxyfelbamate | 2-phenyl-1,3-propanediol dicarbamate | Hydroxylation | nih.gov |

| 2-phenyl-1,3-propanediol monocarbamate | 2-phenyl-1,3-propanediol dicarbamate | Hydrolysis | nih.gov |

| 3-carbamoyl-2-phenylpropionaldehyde | 2-phenyl-1,3-propanediol monocarbamate | Oxidation | aesnet.org |

| 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | 3-carbamoyl-2-phenylpropionaldehyde | Cyclization (Equilibrium) | aesnet.org |

| 2-phenylpropenal (atropaldehyde) | 3-carbamoyl-2-phenylpropionaldehyde | β-elimination | nih.gov |

Advanced Analytical Methodologies for Phenprobamate Research

Chromatographic Techniques for Separation and Quantification of Phenprobamate (B1216133) and Metabolites

Chromatographic methods are fundamental to the separation of Phenprobamate from complex mixtures, such as biological fluids or pharmaceutical formulations, enabling its accurate quantification and the isolation of its metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Phenprobamate. A notable application involves the simultaneous quantitative determination of Phenprobamate and Acetaminophen using a reversed-phase (RP) HPLC method. nih.gov This method utilizes a LiChrosorb RP18-5 column with a mobile phase consisting of methanol, water, and formic acid (120:80:1 v/v) at an apparent pH of 4.25, adjusted with triethylamine. nih.gov Detection is typically achieved using a UV detector set at 254 nm. nih.gov Under these conditions, a linear relationship between peak area response and concentration has been established in the range of 4 to 28 µg/ml for Phenprobamate, with a high correlation coefficient of 0.9999, demonstrating the method's precision and accuracy. nih.gov

Ultra-High Performance Liquid Chromatography (UPLC), an evolution of HPLC, offers significant advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (sub-2 µm) and higher operating pressures. While specific UPLC methods for Phenprobamate are not extensively detailed in the available literature, the principles of UPLC-MS/MS are widely applied for the analysis of various drugs and their metabolites. nih.govthermofisher.comnih.gov A UPLC system, such as the Thermo Scientific™ Vanquish™, coupled with a mass spectrometer, can achieve rapid and sensitive measurements of a comprehensive panel of analytes in complex matrices like urine. thermofisher.com The application of UPLC to Phenprobamate analysis would be expected to yield shorter run times and improved separation efficiency compared to conventional HPLC methods.

| Parameter | HPLC Method for Phenprobamate and Acetaminophen nih.gov |

| Stationary Phase | LiChrosorb RP18-5 |

| Mobile Phase | Methanol-water-formic acid (120:80:1 v/v), pH 4.25 with triethylamine |

| Detection | UV at 254 nm |

| Linearity (Phenprobamate) | 4 - 28 µg/ml |

| Correlation Coefficient | 0.9999 |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While specific GC methods for the routine analysis of Phenprobamate are not as commonly cited as HPLC methods, the analysis of related carbamates like Meprobamate and Carisoprodol (B1668446) by GC provides a strong indication of its applicability. nih.govnih.govresearchgate.net For instance, a rapid and sensitive GC method with flame ionization detection (FID) has been developed for the quantification of Meprobamate and Carisoprodol in plasma and urine, requiring no derivatization. nih.gov

For enhanced sensitivity and specificity, GC-MS is the preferred technique. A one-step, sensitive GC-MS assay for Meprobamate in plasma, whole blood, and urine has been described, which is suitable for emergency toxicological situations. nih.gov This method involves a simple extraction followed by analysis in selected-ion monitoring (SIM) mode, which provides excellent linearity and low limits of detection and quantification. nih.govresearchgate.net Given the structural similarities, it is highly probable that a similar GC-MS method could be readily developed and validated for the analysis of Phenprobamate. The derivatization of Phenprobamate, for instance with silylating agents, could also be employed to improve its chromatographic properties and sensitivity, a common practice in the GC-MS analysis of drugs of abuse and their metabolites. researchgate.netmdpi.com

Spectrometric and Spectroscopic Techniques for Structural Elucidation and Quantification

Spectrometric and spectroscopic techniques are indispensable for the structural elucidation and quantification of Phenprobamate. These methods provide detailed information about the molecular structure and are often used in conjunction with chromatographic techniques for unambiguous identification.

Mass Spectrometry (MS) Platforms (e.g., GC-MS, LC-MS, LC-MS/MS, ToF-SIMS)

Mass Spectrometry (MS) is a highly sensitive and selective technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

GC-MS: As mentioned, GC-MS is a well-established technique for the analysis of compounds amenable to gas chromatography. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains GC-MS data for Phenprobamate, indicating its successful analysis by this method. nih.gov

LC-MS and LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of a wide range of compounds, including those that are not suitable for GC. PubChem contains LC-MS data for Phenprobamate, acquired using an LC-ESI-Q (Liquid Chromatography-Electrospray Ionization-Quadrupole) instrument in positive ionization mode. nih.gov UPLC-MS/MS assays have been developed for the rapid measurement of multiple drugs and their metabolites in biological fluids, demonstrating the robustness and sensitivity of this platform. nih.gov Such an approach would be highly effective for the analysis of Phenprobamate and its metabolites.

| MS Platform | Ionization Mode | Key Application for Phenprobamate Research |

| GC-MS | Electron Ionization (EI) | Identification and quantification in various matrices. nih.gov |

| LC-MS | Electrospray Ionization (ESI) | Analysis of Phenprobamate in complex mixtures. nih.gov |

| LC-MS/MS | ESI | High-throughput screening and quantification of Phenprobamate and its metabolites. nih.govthermofisher.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Advanced NMR Methods, LC-NMR)

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms within a molecule. While specific advanced NMR studies on Phenprobamate are not widely published, the principles of these techniques are highly relevant to its research.

Advanced NMR methods, such as the Nuclear Overhauser Effect (NOE), can reveal the spatial proximity between atoms, which is crucial for determining the three-dimensional structure of a molecule. diva-portal.org Techniques like COSY, HSQC, and HMBC are routinely used to establish through-bond and through-space correlations, leading to the unambiguous assignment of all proton and carbon signals in the molecule. hyphadiscovery.com These methods would be instrumental in confirming the structure of Phenprobamate and identifying its metabolites.

LC-NMR: The hyphenation of liquid chromatography with NMR (LC-NMR) allows for the direct structural analysis of compounds as they are separated. nih.govsumitomo-chem.co.jpamazonaws.com This is particularly useful for the analysis of complex mixtures, such as metabolic products, as it eliminates the need for tedious offline purification of each component. researchgate.net The application of LC-NMR would significantly streamline the process of identifying and characterizing Phenprobamate metabolites.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for the characterization and quantification of Phenprobamate.

IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The NIST Chemistry WebBook contains an evaluated infrared reference spectrum for Phenprobamate, which can be used for its identification. nist.gov PubChem also provides FTIR and ATR-IR spectra for Phenprobamate. nih.gov These spectra will show characteristic absorption bands for the carbamate (B1207046) and phenyl functional groups present in the molecule.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the absorption of ultraviolet or visible radiation by a molecule. A derivative spectrophotometric method has been proposed for the simultaneous quantitative determination of Phenprobamate and Acetaminophen. nih.gov This technique relies on the measurement of the derivative of the absorption spectrum, which can enhance the resolution of overlapping spectral bands. For the analysis of Phenprobamate in combination with Acetaminophen, UV detection at 254 nm has been shown to be effective. nih.gov

| Spectroscopic Technique | Application in Phenprobamate Research |

| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of molecular structure. nih.govnist.gov |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantification, often in combination with other compounds, using techniques like derivative spectrophotometry. nih.gov |

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced sensitivity and specificity, making them indispensable in modern pharmaceutical analysis. iosrjournals.orgactascientific.comasiapharmaceutics.infosaspublishers.com This approach allows for the separation of individual components from a complex mixture, followed by their precise identification and quantification. saspublishers.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the definitive structure elucidation power of nuclear magnetic resonance (NMR) spectroscopy. saspublishers.com This online coupling allows for the direct acquisition of NMR spectra for compounds as they are separated by the LC system.

The primary advantage of LC-NMR is its ability to provide detailed structural information on analytes, such as impurities or metabolites, without the need for prior isolation or reference standards. rsisinternational.org While specific research detailing the application of LC-NMR to phenprobamate has not been prominently documented, the technique holds significant potential. It could be instrumental in identifying and characterizing unknown degradation products in stability studies or metabolites in biological samples, providing unambiguous structural data that other detectors cannot offer.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of pharmaceutical analysis, prized for its high sensitivity and selectivity. saspublishers.comrsisinternational.org This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like phenprobamate.

A specific reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous quantitative determination of phenprobamate in combination with acetaminophen. nih.gov This method employs a LiChrosorb RP18-5 column with a mobile phase consisting of methanol, water, and formic acid, with detection at 254 nm. nih.gov The method demonstrated excellent linearity for phenprobamate in the concentration range of 4 to 28 µg/ml, with a correlation coefficient of 0.9999. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is considered a gold standard for bioanalytical studies, enabling the precise quantification of drugs and their metabolites in biological fluids. rsisinternational.orgnih.gov

Table 1: Chromatographic Conditions for Phenprobamate Analysis

| Parameter | Specification |

|---|---|

| Column | LiChrosorb RP18-5 |

| Mobile Phase | Methanol-Water-Formic Acid (120:80:1 v/v) |

| Detection | UV at 254 nm |

| Linearity Range | 4 - 28 µg/ml |

| Correlation Coefficient (r) | 0.9999 |

Data sourced from a study on the rapid quantitative analysis of phenprobamate and acetaminophen. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. rsisinternational.org While direct GC-MS analysis of phenprobamate is not extensively documented, methods developed for structurally similar carbamates, such as meprobamate and its parent compound carisoprodol, provide a relevant analytical framework. nyc.gov

In forensic toxicology, GC-MS is routinely used to identify and quantify these substances in biological specimens. nyc.gov The typical workflow involves sample preparation using solid-phase extraction (SPE) to isolate the target analytes from the matrix. nyc.gov The extract is then injected into the GC-MS system. Quantitative analysis is often performed in the selected ion monitoring (SIM) mode, which enhances sensitivity and specificity by monitoring characteristic ions of the target compound. nyc.gov This approach allows for reliable detection and quantification even at low concentrations.

Table 2: Illustrative GC-MS Parameters for Analysis of Related Carbamates

| Parameter | Specification |

|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Detection | Mass Spectrometry (MS) |

| MS Mode | Selected Ion Monitoring (SIM) |

| Application | Quantification in Biological Specimens |

This table is based on methodologies for carisoprodol and meprobamate, which are structurally related to phenprobamate. nyc.gov

Emerging and Advanced Characterization Techniques for Complex Sample Matrices

Beyond standard hyphenated techniques, a range of advanced microscopic and spectroscopic methods offer unique capabilities for characterizing pharmaceutical compounds and formulations at micro and nano scales.

X-ray based techniques provide elemental and structural information. X-ray Fluorescence (XRF) spectrometry, in particular, is a non-destructive analytical method used to determine the elemental composition of a sample. epo.org The technique works by irradiating a sample with an X-ray beam, causing elements within the sample to emit characteristic "fluorescent" X-rays. epo.org Each element produces a unique set of characteristic X-rays, allowing for qualitative and quantitative analysis. epo.org

Although phenprobamate is listed in patents discussing XRF applications, specific studies employing this technique for its analysis are not available. epo.orggoogleapis.com Theoretically, XRF could be applied in a quality control setting to screen for the presence of inorganic impurities or residual catalysts in raw phenprobamate material. epdf.pub The sensitivity of XRF is typically at the µg/g level. epdf.pub

Confocal microscopy offers high-resolution optical imaging with the ability to control depth of field and collect three-dimensional images.

Confocal Laser Scanning Microscopy (CLSM) is primarily a fluorescence imaging technique. It can be used to visualize the spatial distribution of fluorescently labeled molecules within a sample. In pharmaceutical research, it has been applied to study the ex vivo permeation and deposition of drugs in skin. researchgate.net For phenprobamate research, CLSM could potentially be used to visualize its distribution in biological tissues or its encapsulation within drug delivery systems, provided a suitable fluorescent labeling strategy is employed.

Confocal Raman Microscopy (CRM) is a related technique that combines a Raman spectrometer with a confocal microscope. It provides detailed chemical information based on the vibrational spectra of molecules, allowing for label-free chemical imaging. CRM is a powerful tool for analyzing the composition and homogeneity of pharmaceutical formulations, such as tablets. It can distinguish between the active pharmaceutical ingredient (API) and various excipients and map their distribution with high spatial resolution. While no specific studies on phenprobamate using CRM are documented, this technique could be applied to assess the uniformity of phenprobamate distribution in a solid dosage form or to identify different polymorphic forms of the compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Preclinical Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This method is crucial in preclinical studies for predicting how a ligand, such as phenprobamate (B1216133), might interact with a biological target, typically a protein receptor. The process involves predicting the binding mode and affinity, often expressed as a docking score, which can help in identifying potential therapeutic targets and understanding the mechanism of action. nih.govfrontiersin.org

The primary goal of molecular docking is to identify the most likely binding conformation of a ligand within the active site of a receptor. This is achieved by sampling a large number of possible orientations and conformations of the ligand and scoring them based on a defined scoring function. These scoring functions estimate the binding free energy of the complex, with lower scores generally indicating a more favorable interaction. mdpi.com

Table 1: Key Steps in a Typical Molecular Docking Simulation

| Step | Description |

| Receptor Preparation | The 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential elements are typically removed, and hydrogen atoms are added. |

| Ligand Preparation | The 2D or 3D structure of the ligand (e.g., phenprobamate) is generated and optimized to its lowest energy conformation. |

| Docking Simulation | A docking algorithm is used to place the ligand into the binding site of the receptor in various orientations and conformations. |

| Scoring and Analysis | The resulting poses are "scored" to estimate their binding affinity. The top-ranked poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.net These models are valuable in preclinical research for predicting the bioactivity of new or untested compounds, thereby prioritizing which molecules to synthesize and test experimentally. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of compounds based on their structural features, known as molecular descriptors. nih.govresearchgate.net

Table 2: Components of a QSAR Model

| Component | Description | Examples |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, topological indices. researchgate.net |

| Statistical Method | The mathematical algorithm used to correlate the descriptors with the biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), machine learning algorithms (e.g., Random Forest, Support Vector Machines). plos.org |

| Biological Activity | The measured biological effect of the compounds in the dataset. | IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), toxicity values. plos.org |

Studies on carbamate (B1207046) derivatives have successfully employed QSAR to predict their toxicity and inhibitory activity against enzymes like acetylcholinesterase. nih.govplos.org For instance, a QSAR model for a series of carbamates might reveal that specific descriptors, such as the Connolly Accessible Area and the energy of the lowest unoccupied molecular orbital (ELUMO), are critical for their bioactivity. plos.org Such a model could then be used to predict the potential bioactivity of phenprobamate.

De Novo Design Approaches for Novel Phenprobamate Analogues

De novo design is a computational strategy that involves the creation of novel molecular structures with desired properties, often starting from a basic scaffold or within the binding site of a target receptor. mdpi.comarxiv.org This approach is particularly useful for exploring new chemical space and designing compounds with improved potency, selectivity, or pharmacokinetic properties compared to existing molecules like phenprobamate.

The process of de novo design can be broadly categorized into two main approaches:

Ligand-based de novo design: This method uses information from a set of known active molecules to generate new structures with similar properties.

Structure-based de novo design: This approach utilizes the 3D structure of the target receptor to design molecules that fit optimally within its binding site.

Recent advancements in artificial intelligence and machine learning have significantly enhanced de novo design capabilities, with generative models being used to create novel chemical entities. researchgate.netnih.gov For a compound like phenprobamate, a de novo design strategy could involve using its carbamate scaffold as a starting point to generate new analogues with potentially improved therapeutic profiles. nih.gov The feasibility of synthesizing these newly designed molecules is a critical consideration, and computational tools can also be used to assess their synthetic accessibility.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding Mechanisms

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between atoms, MD can provide detailed insights into the conformational changes of proteins and the dynamic process of ligand binding. nih.govmdpi.com

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves over time. This can reveal important information about:

Conformational Flexibility: How the structure of a protein changes and adapts upon ligand binding.

Binding Pathways: The route a ligand takes to enter and exit the binding site of a receptor.

Stability of the Complex: The stability of the ligand-receptor complex over a period of time, which can provide a more accurate assessment of binding than static docking methods. mdpi.com

Future Research Directions and Unexplored Avenues

Advancements in Sustainable Synthetic Routes for 1,3-Propanediol (B51772), 2-phenoxy-, dicarbamate Production

The industrial synthesis of 1,3-Propanediol, 2-phenoxy-, dicarbamate traditionally relies on multi-step chemical processes. While effective, these methods often involve harsh reagents and generate significant waste, prompting a shift towards more environmentally benign and sustainable alternatives. A key precursor, 1,3-propanediol (1,3-PDO), is a focal point for green chemistry initiatives. rsc.orgresearchgate.netqub.ac.uk

Current research highlights two primary sustainable routes for 1,3-PDO production:

Bio-fermentation: This approach utilizes microorganisms to convert renewable feedstocks, such as glycerol (B35011) (a byproduct of biodiesel production) or glucose, into 1,3-PDO. researchgate.netfrontiersin.orgnih.gov This biological pathway is considered more environmentally friendly compared to traditional chemical synthesis. frontiersin.orgnih.gov

Chemocatalytic Conversion of Biomass: This method involves the catalytic hydrogenolysis of glycerol derived from biomass to produce 1,3-PDO. qub.ac.uk

Future research will likely focus on optimizing these biosynthetic and chemocatalytic pathways to improve yields and reduce costs. rsc.org The development of engineered microbial strains and novel catalytic systems will be crucial. rsc.orgfrontiersin.org Furthermore, creating a direct, one-pot sustainable synthesis of this compound from these green precursors remains a significant but important challenge.

Table 1: Comparison of Synthetic Routes for 1,3-Propanediol

| Route | Feedstock | Key Process | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Chemical | Petroleum derivatives (e.g., acrolein, ethylene (B1197577) oxide) | Hydroformylation, hydrogenation | Established technology | Use of fossil fuels, harsh conditions, byproducts frontiersin.orgresearchgate.netchemicalbook.com |

| Bio-fermentation | Renewable resources (e.g., glycerol, glucose) | Microbial conversion | Environmentally friendly, uses renewable feedstocks frontiersin.orgnih.gov | Lower yields, complex purification |

| Chemocatalytic | Biomass-derived glycerol | Hydrogenolysis | Potential for high selectivity | Catalyst development, reaction optimization |

Development of Novel Preclinical in vitro and in vivo Models for Mechanistic and Pharmacological Exploration

Understanding the complex pharmacological profile of this compound requires sophisticated preclinical models. Current in vivo models, such as amygdala kindling and post-status epilepticus models of temporal lobe epilepsy, have been instrumental in studying its anticonvulsant properties and in selecting for drug-responsive versus non-responsive subjects. nih.gov In vitro studies have also been crucial in identifying its interactions with cytochromes P450, which is important for understanding drug-drug interactions. nih.gov

However, there is a need for the development of more advanced models to further dissect its mechanisms of action. Future directions in this area include:

Humanized Models: Developing animal models with humanized receptors or metabolic enzymes to better predict human responses.

Organ-on-a-Chip Technology: Utilizing microfluidic devices to create in vitro models that mimic the structure and function of human organs, allowing for more accurate and high-throughput screening.

Induced Pluripotent Stem Cell (iPSC) Models: Generating patient-derived neurons and other relevant cell types to study the compound's effects in a more personalized and disease-relevant context.

These novel models will be invaluable for exploring its known effects on the NMDA and GABA receptor systems, as well as for identifying new molecular targets. drugbank.comfrontiersin.orgpatsnap.com

Integration of Chemical Biology and Chemical Proteomics Approaches for Target Deconvolution

While the primary mechanisms of action of this compound are thought to involve the modulation of NMDA and GABA receptors, a complete understanding of its molecular targets remains elusive. drugbank.comfrontiersin.org Chemical biology and chemical proteomics offer powerful tools for "target deconvolution," the process of identifying the specific molecular targets of a drug. researchgate.netnih.govnih.govfao.org

Future research should integrate these approaches to create a comprehensive map of the compound's interactions within the proteome. Key techniques include:

Affinity-Based Probes: Designing and synthesizing chemical probes based on the structure of this compound to capture its binding partners in cell lysates or living cells. nih.govresearchgate.netscienceopen.com

Quantitative Proteomics: Employing techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in protein abundance or stability upon treatment with the compound, thereby identifying potential targets. researchgate.net

Activity-Based Protein Profiling (ABPP): Using reactive probes to identify enzymes that are functionally modulated by the compound. scienceopen.com

These unbiased, proteome-wide approaches have the potential to uncover novel targets and off-target effects, providing a more complete picture of its mechanism of action. nih.govutoronto.camdpi.comeuropeanreview.org

Exploration of Undiscovered Pharmacological Targets and Pathways in Preclinical Systems

The established anticonvulsant activity of this compound in conditions like Lennox-Gastaut syndrome provides a strong foundation for exploring its potential in other neurological and psychiatric disorders. frontiersin.orgnih.govneurology.orgnih.gov Its known modulation of excitatory and inhibitory neurotransmission suggests that it may have broader therapeutic applications. patsnap.com

Future preclinical research should systematically investigate its effects in models of other CNS disorders, such as:

Neuropathic Pain: Given the role of NMDA receptors in pain signaling, this compound could be a candidate for treating chronic pain states.

Anxiety Disorders: Its potentiation of GABAergic activity suggests potential anxiolytic effects.

Neurodegenerative Diseases: By reducing excitotoxicity through NMDA receptor antagonism, it may offer neuroprotective benefits in diseases like Alzheimer's or Parkinson's disease.

The use of high-throughput screening in diverse cellular and animal models will be essential to identify these new therapeutic opportunities.

Application of Artificial Intelligence and Machine Learning in Chemical Research and Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.comnih.govnih.gov These computational tools can analyze vast datasets to predict the properties of chemical compounds, identify novel drug targets, and optimize synthetic pathways. mdpi.comnih.gov

In the context of this compound, AI and ML can be applied in several ways:

Predictive Toxicology: Developing algorithms to predict potential adverse effects based on the chemical structure, which is particularly relevant given the compound's history.

De Novo Drug Design: Using generative models to design novel analogs with improved efficacy and safety profiles. nih.gov

Repurposing and Target Prediction: Employing machine learning models to analyze biological data and predict new therapeutic uses and molecular targets for the compound. mdpi.com

Optimization of Synthesis: AI can be used to optimize the conditions for sustainable production routes, such as the bio-fermentation of 1,3-propanediol. rsc.orgrsc.org

The integration of AI and ML into the research pipeline will accelerate the discovery of new applications and analogs of this compound.

Methodological Advancements to Address Current Research Limitations

Advancing the understanding of this compound requires overcoming current methodological limitations. The development of more sensitive and specific analytical techniques is crucial for detailed pharmacokinetic and pharmacodynamic studies. nih.gov

Future methodological advancements should focus on:

High-Resolution Mass Spectrometry: Improving the detection and quantification of the compound and its metabolites in complex biological matrices. americanpharmaceuticalreview.comrti.org

Advanced Imaging Techniques: Utilizing techniques like positron emission tomography (PET) with novel radiotracers to visualize the distribution of the compound and its engagement with targets in the living brain.

Multi-Omics Approaches: Integrating genomics, transcriptomics, proteomics, and metabolomics data to build comprehensive models of the compound's effects on biological systems.

These advanced analytical methods will provide a more granular understanding of the compound's behavior in the body and its impact on cellular pathways, ultimately leading to more effective and safer therapeutic strategies. mdpi.combenthambooks.com

Q & A

Q. What are the validated synthetic routes for 1,3-propanediol, 2-phenoxy-, dicarbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves carbamate functionalization of 2-phenoxy-1,3-propanediol precursors. A fractional factorial design (FFD) can optimize parameters like temperature (80–120°C), stoichiometry of carbamoylating agents (e.g., isocyanates), and solvent polarity. For example, highlights experimental design principles for optimizing 1,3-propanediol derivatives, where replicates at center points reduce error (ANOVA, p < 0.05). Contradictions in yield may arise from competing side reactions (e.g., hydrolysis of carbamate groups), necessitating GC-MS or HPLC-PDA for purity validation .

Q. How is structural characterization of this compound performed, and what spectral markers distinguish it from analogs?

- Methodological Answer: Use H/C NMR to identify key signals:

- Phenoxy protons (δ 6.8–7.4 ppm, aromatic multiplet).

- Carbamate NH protons (δ 5.1–5.5 ppm, broad singlet, exchangeable with DO).

- Propanediol backbone (δ 3.5–4.2 ppm, methylene/methine protons).

IR spectroscopy confirms carbamate C=O stretching (~1700 cm). Compare with analogs like meprobamate (), where alkyl substituents alter chemical shifts. Discrepancies in spectral data may indicate impurities or regioisomers .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer: Reverse-phase HPLC with UV detection (λ = 210–240 nm for carbamates) or LC-MS/MS (MRM transitions for molecular ion [M+H]) provides specificity. details GC methods for 1,3-propanediol derivatives, adaptable here with derivatization (e.g., silylation) for volatility. Validate methods using spike-recovery experiments (80–120% recovery) and assess matrix effects via post-column infusion .

Advanced Research Questions

Q. How do steric and electronic effects of the phenoxy substituent influence the compound’s reactivity in hydrolysis or metabolic pathways?

- Methodological Answer: Computational studies (DFT or MD simulations) model the electronic environment of the phenoxy group. Compare hydrolysis rates under physiological pH (7.4) and acidic conditions (pH 2.0) using UV-Vis kinetics. notes that carbamate stability in analogs like meprobamate depends on steric hindrance; the phenoxy group may reduce enzymatic degradation (e.g., esterase activity) versus alkyl-substituted analogs. Validate with in vitro hepatocyte assays .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

- Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution. Pair with metabolomics (LC-HRMS) to identify active metabolites. ’s factorial design approach can isolate variables (e.g., dosing regimen, metabolite clearance) contributing to toxicity disparities .

Q. How can chiral synthesis or separation be achieved for stereoisomers of this compound?

- Methodological Answer: Employ asymmetric catalysis (e.g., chiral Ru or Rh complexes) during diol precursor synthesis. For resolution, use chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based). ’s GC method could integrate chiral columns (e.g., β-cyclodextrin). Compare enantiomer-specific activity via in vitro receptor binding assays .

Data Contradiction Analysis

Q. Why do published reports vary in the compound’s solubility across solvents, and how can this be reconciled?

- Methodological Answer: Solubility discrepancies may stem from polymorphic forms or hydration states. Characterize crystalline forms via XRD and DSC. Use Hansen solubility parameters (HSPs) to predict solvent compatibility. ’s phase-change data for propanediol derivatives (e.g., boiling points) can guide solvent selection for recrystallization .

Experimental Design

Q. What factorial design is optimal for studying structure-activity relationships (SAR) in carbamate derivatives of 1,3-propanediol?

- Methodological Answer: A D-optimal design minimizes experimental runs while maximizing SAR insights. Variables: substituent position (para/meta phenoxy), carbamate chain length, and propanediol backbone stereochemistry. Use response surface methodology (RSM) to model biological activity (e.g., IC). ’s FFD framework provides a template for parameter screening .

Critical Data Gaps

Q. What mechanistic studies are needed to clarify the compound’s potential neuropharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.